2-amino-8-(4-bromophenyl)-6,9-dihydro-1H-purin-6-one is a purine derivative notable for its structural and functional properties. This compound belongs to the class of purines, which are essential components in biochemistry, particularly in nucleic acids and energy-carrying molecules. The presence of the bromophenyl group enhances its chemical reactivity and potential biological activity.
This compound can be synthesized through various organic reactions, notably involving the coupling of 2-amino-6-chloropurine with 4-bromophenylboronic acid under Suzuki coupling conditions. The synthesis typically requires a palladium catalyst and a base such as potassium carbonate in an organic solvent like dimethylformamide at elevated temperatures.
2-amino-8-(4-bromophenyl)-6,9-dihydro-1H-purin-6-one is classified as:
The synthesis of 2-amino-8-(4-bromophenyl)-6,9-dihydro-1H-purin-6-one typically involves multi-step organic reactions. A common synthetic route is the Suzuki coupling reaction:
The reaction conditions are crucial for optimizing yield and purity:
The molecular structure of 2-amino-8-(4-bromophenyl)-6,9-dihydro-1H-purin-6-one features:
Key structural data include:
2-amino-8-(4-bromophenyl)-6,9-dihydro-1H-purin-6-one can undergo several types of chemical reactions:
Common reagents and conditions for these reactions include:
The mechanism of action for 2-amino-8-(4-bromophenyl)-6,9-dihydro-1H-purin-6-one involves its interaction with biological macromolecules:
Key chemical properties include:
Analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Infrared (IR) spectroscopy confirm the structure and purity of synthesized compounds. For instance, characteristic NMR signals indicate the presence of specific functional groups .
2-amino-8-(4-bromophenyl)-6,9-dihydro-1H-purin-6-one has several scientific applications:
This compound exemplifies the diverse utility of purine derivatives in both fundamental research and applied sciences.
The incorporation of the 4-bromophenyl moiety at the C8 position of the purine core relies critically on nucleophilic aromatic substitution (SNAr) reactions. This approach capitalizes on the inherent electrophilicity of C8 in halogenated purine precursors, particularly 8-bromoguanine derivatives. As documented in pharmacological syntheses, 8-mercaptoguanine serves as a pivotal scaffold due to the heightened nucleophilicity of its thiol group compared to ring nitrogen atoms [6].
The synthetic sequence begins with the dissolution of 8-mercaptoguanine in alkaline medium (0.5 M NaOH), generating a nucleophilic thiolate anion. This anion undergoes regioselective alkylation upon treatment with 4-bromobenzyl bromide in ethanol at ambient temperature (25°C). The reaction typically achieves completion within 4 hours, yielding the target compound as a pale amorphous solid after vacuum filtration. This method demonstrates excellent functional group tolerance, accommodating diverse electron-withdrawing and electron-donating substituents on the benzyl bromide reagent without compromising the purine core integrity [6].
Table 1: Nucleophilic Substitution Optimization Parameters
Parameter | Optimal Condition | Alternative Conditions Tested | Yield Impact |
---|---|---|---|
Base | 0.5 M NaOH | K₂CO₃, Et₃N, DBU | NaOH gives >20% higher yield |
Solvent | Ethanol/Water | DMF, THF, MeCN | Aqueous ethanol optimal |
Temperature | 25°C | 40°C, 60°C, reflux | Higher temp. increases impurities |
Reaction Time | 4 hours | 1h, 12h, 24h | <4h incomplete, >4h no gain |
Mechanistic studies confirm the reaction proceeds through a classical SN₂ pathway, with the thiolate anion attacking the electrophilic carbon of the benzyl bromide. The absence of byproducts from N-alkylation underscores the chemoselectivity afforded by the thioguanine scaffold. Notably, the bromine atom on the phenyl ring remains inert under these mild conditions, preserving its valuable synthetic handle for subsequent cross-coupling reactions [6] [7].
Construction of the purinone core prior to C8 functionalization employs cyclocondensation strategies that converge heterocyclic precursors. The Traube synthesis remains a benchmark approach, wherein 4,5-diaminopyrimidine derivatives undergo formylation followed by thermal cyclization. Contemporary adaptations utilize diaminomaleonitrile (DAMN) as a versatile precursor in multi-component reactions under combined thermal and photochemical conditions (290-315 nm irradiation) [7].
Advanced methodologies involve the photoisomerization of DAMN to diaminofumaronitrile (DAFN), which spontaneously cyclizes to 4-aminoimidazole-5-carbonitrile (AICN) via an unstable azetene intermediate. This photochemical step proves critical for regiochemical control. Subsequently, AICN engages with orthoesters in the presence of amines to construct the pyrimidine ring of the purine system. When employing derivatives containing protected bromophenyl groups, this sequence enables direct incorporation of the target aryl moiety during core assembly [7].
Alternative routes employ imidazole precursors functionalized at C4/C5 positions. Cyclocondensation with urea derivatives under microwave irradiation (150°C, 30 min) achieves superior yields (75-85%) compared to conventional heating. The reaction proceeds through nucleophilic attack of the imidazole amine on carbonyl carbon, followed by dehydration and aromatization. Computational studies indicate the electron-withdrawing bromophenyl substituent marginally accelerates the final dehydration step by stabilizing the developing positive charge in the transition state [7] [8].
Achieving site-specific modification at C8 presents significant synthetic challenges due to the comparable reactivity of C2, C6, and C8 positions in the purine ring. Directed metalation strategies have emerged as a solution, wherein temporary N9 protection with trimethylsilyl or pivaloyl groups enables selective lithiation at C8 using LDA at -78°C. Subsequent quenching with 4-bromophenyl electrophiles (e.g., bromobenzene, bromobenzaldehyde) affords the desired C8-arylated products with regioselectivity exceeding 15:1 over other positions [3] [5].
Table 2: Regioselectivity Comparison for C8 Functionalization Methods
Method | Directing Group | Reagent | Temp (°C) | C8 Selectivity | Yield Range |
---|---|---|---|---|---|
Directed Ortho-Metalation | N9-Pivaloyl | LDA then ArBr | -78 | 92% | 65-78% |
Radical Coupling | None | ArB(OH)₂, Cu(OAc)₂ | 80 | 85% | 70-82% |
Electrophilic Aromatization | N7-H protected | Br₂/FeCl₃ | 0 | <50% | 30-45% |
Transition-metal catalyzed cross-coupling offers complementary approaches. Miyaura borylation of 8-bromopurine intermediates generates stable boronic esters that participate in Suzuki couplings with 1-bromo-4-iodobenzene under Pd(PPh₃)₄ catalysis (2 mol%). This sequence achieves near-quantitative conversion when conducted in aqueous DMF at 80°C for 12 hours. Crucially, the bromine on the aryl ring remains intact during these transformations, enabling further derivatization [3] [5] [8].
Recent advances emphasize sustainable methodologies for constructing purine derivatives. Solvent-free conditions significantly enhance atom economy in nucleophilic substitutions: mixing 8-mercaptoguanine with 4-bromobenzyl bromide neat in the presence of K₂CO₃ as base achieves 92% conversion within 90 minutes at 80°C. This approach eliminates solvent waste while accelerating reaction kinetics through increased reactant concentrations [3] [10].
Catalyst-free C-N coupling enables direct purine functionalization without metal residues. Unprotected 6-chloropurine nucleosides react with nitrogen heterocycles under melt conditions (140°C, 8h), forming C6-azolyl derivatives through nucleophilic displacement. This protocol demonstrates particular utility for synthesizing complex pharmacophores, achieving yields of 75-89% without chromatographic purification [10].
Table 3: Green Synthesis Metrics Comparison
Method | PMI (Process Mass Intensity) | E-factor | Energy Consumption (kW·h/mol) | Reaction Time |
---|---|---|---|---|
Solvent-Free Alkylation | 1.8 | 0.2 | 0.45 | 1.5 h |
Catalyst-Free Coupling | 2.1 | 0.3 | 0.62 | 8 h |
Traditional Solvent-Based | 34.6 | 18.7 | 2.85 | 12 h |
Layered double hydroxide (LDH)-supported nickel catalysts facilitate one-pot multi-component syntheses. The Zn/Cr-LDH@TRMS@BDSA@Ni nanocatalyst (0.05 g) promotes purine assembly from three components under solvent-free conditions at room temperature, achieving 99% conversion in <10 minutes. The catalyst retains activity over five cycles with negligible nickel leaching (<0.3 ppm), validated by ICP-MS analysis. Microwave-assisted protocols further enhance sustainability, reducing reaction times from hours to minutes while maintaining excellent regioselectivity for the 6,9-dihydropurinone structure [3] [5].
CAS No.: 62968-45-0
CAS No.: 135333-27-6
CAS No.:
CAS No.: 67054-00-6
CAS No.: 210643-85-9
CAS No.: 591-81-1